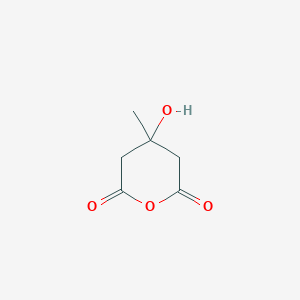

3-Hydroxy-3-methylglutaric anhydride

Descripción general

Descripción

3-Hydroxy-3-methylglutaric anhydride is a 3-Alkyl-3-hydroxyglutaric acid which is a new class of hypocholesterolemic HMGCR (HMG CoA reductase) inhibitors . It is also a precursor used in the synthesis of HMG-CoA . It is associated with a rare autosomal recessive disorder known as 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD), which is characterized by metabolic acidosis without ketonuria, hypoglycemia, and a characteristic pattern of elevated urinary organic acid metabolites .

Synthesis Analysis

The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase mediates the rate-limiting step in cholesterol synthesis, converting HMG-CoA to mevalonate . 3-hydroxy-3-Methylglutaric anhydride is used in the synthesis of HMG-CoA and has also been used in the synthesis of 3-alkyl-3-hydroxyglutaric acids that act as inhibitors of HMG-CoA reductase .Molecular Structure Analysis

The molecular formula of 3-Hydroxy-3-methylglutaric anhydride is C6H8O4, and its molecular weight is 144.13 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

3-hydroxy-3-Methylglutaric anhydride is involved in the formation of a carbon–carbon bond by activating the methyl group of an acetylated cysteine . This reaction is essential in Gram-positive bacteria and represents the first committed step in human cholesterol biosynthesis .Aplicaciones Científicas De Investigación

Metabolic Effects : Treatment with 3-hydroxy-3-methylglutarate can decrease plasma ketone bodies and triglycerides, while slightly enhancing HDL-cholesterol in diabetic rats, indicating its potential in managing metabolic disturbances (Francesconi et al., 1987).

Understanding Genetic Disorders : Advances in research on 3-hydroxy-3-methylglutaric aciduria have improved understanding of its pathogenesis, clinical manifestations, diagnosis, and treatment options, enhancing clinical diagnosis and treatment (Wang, Zhang, & Yang, 2018).

Impact on Urinary and Plasma Organic Acids : A study showed that 3-hydroxy-3-methylglutaric aciduria affects urinary and plasma organic acids in dizygotic twin siblings, with varying symptoms (Tracey, Stacey, & Chalmers, 1983).

Leucodystrophy and Treatment : Late onset 3-hydroxy-3-methylglutaric aciduria can cause leucodystrophy, but treatment with L-carnitine and glucose can improve symptoms (Ma et al., 2011).

Reduction of DNA Damage : L-carnitine supplementation significantly reduces DNA damage and oxidative stress in patients with 3-hydroxy-3-methylglutaric aciduria, improving overall health (Delgado et al., 2019).

Prenatal Diagnosis : Prenatal diagnosis of 3-Hydroxy-3-methylglutaric aciduria is crucial for preventing severe episodes of Reye's syndrome and ensuring a healthy pregnancy (Chalmers et al., 1989).

Genetic Defects in Ketogenesis and Leucine Catabolism : The condition is characterized by severe neurological damage, with treatment mainly focusing on restricted leucine or low-protein diets and L-carnitine addition (Dodelson de Kremer et al., 1992).

Hydrolysis Monitoring : Methyl group rotation in 3-methylglutaric anhydride can be observed independently and simultaneously at low temperatures, revealing differences in activation energies and particle sizes, which is significant in chemical analysis (Beckmann et al., 2017).

Safety And Hazards

3-Hydroxy-3-methylglutaric anhydride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The future directions of 3-Hydroxy-3-methylglutaric anhydride research could involve further exploration of its role in cholesterol biosynthesis and its potential as a hypocholesterolemic HMGCR inhibitor . Additionally, improved methods for the synthesis of HMG-CoA, the substrate precursor of HMG-CoA reductase, have been suggested .

Propiedades

IUPAC Name |

4-hydroxy-4-methyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOCHZAKVUAJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20412429 | |

| Record name | 4-hydroxy-4-methyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-methylglutaric anhydride | |

CAS RN |

34695-32-4 | |

| Record name | 4-hydroxy-4-methyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)